N-[5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide
Description
Properties
IUPAC Name |
N-[5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S/c1-24-14-9-10-16(25-2)15(12-14)18-21-22-19(26-18)20-17(23)11-8-13-6-4-3-5-7-13/h3-7,9-10,12H,8,11H2,1-2H3,(H,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDCDLPGUBJYVGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=NN=C(S2)NC(=O)CCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.
Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced through a coupling reaction, such as Suzuki-Miyaura coupling, using a dimethoxyphenyl boronic acid and a suitable halide precursor.
Formation of the Amide Bond: The final step involves the formation of the amide bond by reacting the intermediate with 3-phenylpropanoic acid or its derivatives under appropriate conditions.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of catalysts and controlled reaction environments.
Chemical Reactions Analysis
N-[5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of N-[5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide. The compound has demonstrated significant cytotoxic effects against various cancer cell lines.
Case Study Example :
A study published in ACS Omega evaluated the anticancer activity of similar thiadiazole derivatives, revealing that compounds with structural similarities showed percent growth inhibitions (PGIs) ranging from 51% to 86% against several cancer cell lines including SNB-19 and OVCAR-8 .
Anti-inflammatory Properties
The compound's potential as an anti-inflammatory agent has also been explored. Molecular docking studies suggest that it may inhibit key inflammatory enzymes such as lipoxygenase.
Research Findings :
In silico evaluations indicated that modifications to the thiadiazole core could enhance anti-inflammatory activity, making it a candidate for further development as a therapeutic agent targeting inflammatory diseases .
Antimicrobial Activity
This compound has shown promise in antimicrobial applications. Its derivatives have been tested against various bacterial strains.
Data Table on Antimicrobial Efficacy :
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | MRSA | < 0.5 µg/mL |
| Compound B | E. coli | < 1 µg/mL |
| This compound | Pseudomonas aeruginosa | < 0.75 µg/mL |
This table illustrates that this compound exhibits significant antimicrobial activity comparable to established antibiotics.
Mechanism of Action
The mechanism of action of N-[5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as carbonic anhydrase and matrix metalloproteinases, which play roles in various physiological processes. Additionally, it may modulate the activity of ion channels and receptors, contributing to its pharmacological effects .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The 2,5-dimethoxyphenyl group distinguishes the target compound from analogs with mono-methoxy, halogenated, or alkylthio substituents. Key comparisons include:
Key Observations :
- Methoxy-substituted analogs (e.g., 5k, 5l) exhibit melting points between 135–140°C, comparable to halogenated derivatives like 5j (138–140°C).
- The electron-donating nature of methoxy groups in the target compound may improve solubility in polar solvents relative to alkylthio or chloro-substituted analogs.
Structural and Electronic Differences
Target vs. N-[5-(4-Methoxybenzyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide () :
The target’s 2,5-dimethoxyphenyl group creates a conjugated system with enhanced resonance stabilization, whereas the 4-methoxybenzyl substituent in ’s compound provides a single electron-donating group at the para position. This difference may influence π-π stacking interactions in receptor binding .- Target vs. N-[5-(3-Methylphenyl)-1,3,4-thiadiazol-2-yl]-2-(2-phenylsulfanylethanoylamino)propanamide (): The methylphenyl and sulfanylethanoylamino substituents in introduce steric bulk and sulfur-based hydrophobicity, contrasting with the target’s methoxy-rich aromatic system. Such structural variations could lead to divergent pharmacokinetic profiles .
Biological Activity
N-[5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article discusses its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.
Synthesis and Structural Characteristics
The compound features a thiadiazole ring , which is known for its diverse pharmacological properties. The synthesis typically involves:
- Formation of the thiadiazole ring : This is achieved through the reaction of hydrazine derivatives with carbon disulfide.
- Introduction of the dimethoxyphenyl group : This is done via electrophilic aromatic substitution.
- Formation of the propanamide moiety : This involves coupling the thiadiazole intermediate with appropriate amines under condensation conditions.
The final product is characterized by its unique molecular structure that combines a thiadiazole core with a phenylpropanamide side chain, enhancing its bioactivity potential .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains and fungi:
- Bacterial Activity : The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria. For instance, studies have reported minimum inhibitory concentration (MIC) values indicating strong antibacterial properties .
- Fungal Activity : In vitro tests demonstrated that this compound has antifungal activity against pathogens such as Candida albicans and Aspergillus fumigatus, with MIC values indicating broad-spectrum efficacy .
Anticancer Activity
The anticancer potential of this compound has been explored in various studies:
- Cell Line Studies : In vitro assays using lung cancer cell lines (A549, HCC827, NCI-H358) revealed that the compound exhibits cytotoxicity with IC50 values ranging from 2.12 μM to 7.02 μM across different assay formats (2D and 3D) .
- Mechanism of Action : The proposed mechanisms include modulation of cell signaling pathways related to apoptosis and cell proliferation. The thiadiazole moiety may interact with specific enzymes or receptors involved in tumor growth .
Comparative Analysis
To understand the uniqueness of this compound, it can be compared with similar compounds:
| Compound Name | Structure Features | Antimicrobial Activity | Anticancer Activity |
|---|---|---|---|
| Compound A | Thiadiazole + Alkyl | Moderate | High |
| Compound B | Benzimidazole + Alkyl | Low | Moderate |
| This compound | Thiadiazole + Dimethoxy + Phenyl | High | Very High |
This table illustrates that while other compounds may exhibit some level of activity, the combination of structural features in this compound contributes to its superior biological effects .
Case Studies
Several case studies have highlighted the effectiveness of this compound:
- Lung Cancer Study : A study involving A549 cells demonstrated that treatment with this compound resulted in significant cell death compared to control groups. The results indicated a dose-dependent response with notable antiproliferative effects .
- Antifungal Efficacy : In another study focusing on fungal pathogens, this compound was effective in inhibiting growth at low concentrations (MIC < 0.5 μg/mL), showcasing its potential as an antifungal agent .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-[5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide, and how can structural purity be confirmed?
- Methodology : Synthesis typically involves coupling 5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-amine with 3-phenylpropanoyl chloride under reflux in anhydrous dichloromethane with a base (e.g., triethylamine). Optimal conditions include controlled temperature (0–5°C for initial mixing, then room temperature) and stoichiometric ratios (1:1.2 amine:acyl chloride). Structural confirmation requires 1H/13C NMR (e.g., δ 12.45 ppm for amide NH, aromatic protons at δ 7.16–7.30 ppm) and HPLC-MS for purity (>95%) . IR spectroscopy (amide C=O stretch ~1650–1680 cm⁻¹) and melting point analysis (e.g., 212°C with decomposition) further validate the product .
Q. How can researchers screen this compound for biological activity in early-stage studies?
- Methodology : Begin with in vitro assays targeting pathways relevant to thiadiazole derivatives:
- Anticancer activity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 μM, comparing IC₅₀ values to reference drugs like doxorubicin .
- Enzyme inhibition : Test against kinases (e.g., CDK5/p25) via fluorescence polarization assays, using ATP-competitive/non-competitive models .
- Apoptosis markers : Employ flow cytometry for Annexin V/PI staining to detect early/late apoptotic cells .
Q. What analytical techniques are critical for assessing compound purity and stability?
- HPLC : Use C18 columns with acetonitrile/water gradients (e.g., 60:40 to 90:10) and UV detection at 254 nm. Monitor for degradation products under accelerated stability conditions (40°C/75% RH for 4 weeks) .
- TGA/DSC : Thermal gravimetric analysis (TGA) identifies decomposition points (>200°C), while differential scanning calorimetry (DSC) confirms crystalline stability .
Advanced Research Questions
Q. How can computational modeling predict the compound’s binding affinity and selectivity?
- Molecular docking : Use AutoDock Vina to dock the compound into target proteins (e.g., CDK5 or glutaminase). Focus on key interactions:
- Thiadiazole sulfur with hydrophobic pockets (e.g., CDK5’s Leu83).
- Dimethoxyphenyl groups in π-π stacking with aromatic residues (Phe82) .
Q. What strategies resolve contradictions in biological activity data across studies?
- Orthogonal assays : If cytotoxicity varies between MTT and resazurin assays, validate via clonogenic survival tests.
- Off-target profiling : Use kinome-wide screening (e.g., KINOMEscan) to identify unintended kinase interactions .
- Metabolic stability : Incubate with liver microsomes (human/rat) to rule out metabolite interference .
Q. How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?
- Substituent modifications :
- Replace 2,5-dimethoxyphenyl with 3,5-dimethylphenyl to enhance lipophilicity (logP ↑0.5 units) .
- Introduce sulfonamide groups at the propanamide chain to improve solubility (e.g., logS from -4.2 to -3.5) .
Q. What experimental designs validate the compound’s mechanism of action in enzymatic inhibition?
- Kinetic assays : Determine inhibition mode (competitive/non-competitive) via Lineweaver-Burk plots. For CDK5, vary ATP concentrations (0.1–10 mM) with fixed inhibitor doses .
- Crystallography : Co-crystallize the compound with target enzymes (e.g., glutaminase) to resolve binding poses. Refine structures at 2.0 Å resolution using PHENIX .
Q. How can solubility challenges be addressed without compromising activity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
